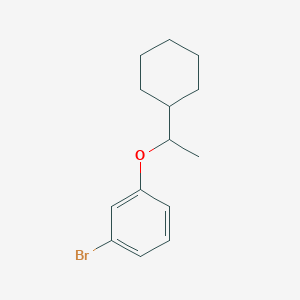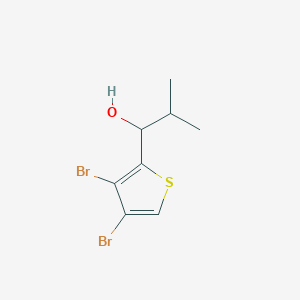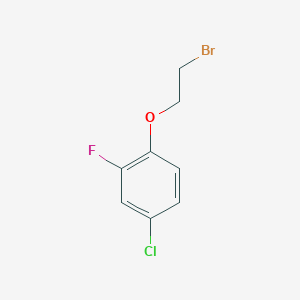
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid is a complex organic compound with a unique structure that includes multiple amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid typically involves multiple steps. The starting materials often include amino acids and acylating agents. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions to maximize yield and purity. Common techniques such as chromatography and crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N,N-dimethylacetamide hydrochloride
- Aminomethyl propanol
Uniqueness
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid is unique due to its multiple amide groups, which provide a high degree of flexibility and potential for forming various interactions. This makes it particularly useful in applications where specific molecular interactions are required.
Propiedades
Número CAS |
57866-07-6 |
|---|---|
Fórmula molecular |
C11H20N4O5 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20) |
Clave InChI |
HZSSBTNUQAWILO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)

![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)



